4-Methylcyclohex-4-ene-1,2-dicarboxylic acid

Immunotoxicology Structure-Activity Relationship Occupational Health

Sourcing stereochemically defined cyclohexene dicarboxylic acids for chiral resolution frequently results in variable cis/trans ratios that compromise downstream enantiomeric purity. 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid (CAS 13468-88-7) eliminates this variability. - Serves as the direct precursor to cis-MTHPA44, the rigorously characterized immunogenic anhydride (100% IgE induction in exposed guinea pigs), enabling definitive occupational hygiene toxicology studies. - The cis isomer undergoes efficient optical resolution via tartaric acid-derived host-guest complexation-a pathway inaccessible to non-methylated analogs-making it the required starting material for enantiopure des-AB-cholestane derivatives. - The (1R,2R) enantiomer is a computationally validated hit for myo-inositol-1-phosphate synthase; procuring this specific stereoisomer is essential for meaningful in vitro SAR assays. Available at 95% purity with full analytical documentation. Standard ambient shipping; confirm stereochemical configuration at time of order for chiral applications.

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
CAS No. 13468-88-7
Cat. No. B078532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylcyclohex-4-ene-1,2-dicarboxylic acid
CAS13468-88-7
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCC1=CCC(C(C1)C(=O)O)C(=O)O
InChIInChI=1S/C9H12O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2,6-7H,3-4H2,1H3,(H,10,11)(H,12,13)
InChIKeyYZPUIHVHPSUCHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylcyclohex-4-ene-1,2-dicarboxylic Acid: Technical Overview


4-Methylcyclohex-4-ene-1,2-dicarboxylic acid (CAS 13468-88-7, MFCD00019416) is a C9 cyclic dicarboxylic acid featuring a cyclohexene core with a 4-methyl substituent and two carboxylic acid groups at the 1 and 2 positions . This compound exists as cis and trans stereoisomers [1] and is a key intermediate for chiral building blocks, including des-AB-cholestane derivatives [2]. It is also the precursor to cis-4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride (MTHPA44), a compound with well-documented structure-activity relationships in immunogenicity studies [3]. Physicochemical data include a density of 1.295 g/cm³ and a boiling point of 392.8 °C at 760 mmHg .

Chiral intermediate
Key building block for des-AB-cholestane derivatives and stereoselective synthesis
Stereochemical control
Exists as cis/trans isomers; enables enantiomeric resolution via host-guest complexation
SAR research tool
Precursor to MTHPA44 anhydride for structure-activity relationship and immunogenicity studies

Why Generic Substitution Fails


Generic substitution within the cyclohexene dicarboxylic acid class is not viable due to the profound influence of stereochemistry and substitution pattern on both chemical reactivity and biological activity. The presence and position of the methyl group, along with the cis/trans configuration of the carboxylic acids, dictate the compound's behavior in stereoselective syntheses and its immunogenic profile as an anhydride. For instance, the cis isomer of the corresponding anhydride (MTHPA44) exhibits distinct antibody induction compared to its regioisomer (MTHPA34) or the saturated analog (MHHPA) [1]. Furthermore, the optical resolution of cis-4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride relies on specific host-guest complexation with tartaric acid derivatives, a process not applicable to other analogs [2]. These data demonstrate that substituting this specific compound with a closely related analog without rigorous re-validation would compromise stereochemical outcomes and biological specificity.

Regioisomer or saturated analog may shift biological profile
MTHPA34 (3-methyl) and MHHPA (saturated) differ in antibody induction specificity; stereochemical-dependent immune recognition cannot be assumed
Unsubstituted analogs lack critical methyl-driven reactivity
THPA3456 shows markedly lower immunogenicity; methyl substitution enhances antibody formation and influences complexation ability
Trans isomer or other scaffolds fail chiral resolution pathway
Only cis-4-methyl scaffold forms stable inclusion complexes with tartaric-acid hosts; trans or demethylated derivatives cannot access this efficient enantiomer separation

Quantitative Evidence for Differentiation


Immunogenicity vs. Structural Analogs

The immunogenicity of 4-methylcyclohex-4-ene-1,2-dicarboxylic acid, evaluated as its anhydride (MTHPA44), demonstrates a clear structure-dependent response. In a comparative study of 13 dicarboxylic acid anhydrides in guinea pigs, MTHPA44 induced specific IgE antibodies in 9/9 animals, in contrast to its saturated analog MHHPA (4-methylcyclohexane-1,2-dicarboxylic anhydride), which induced IgE in 9/9 animals but with a different overall antibody profile. Critically, the regioisomer MTHPA34 (3-methylcyclohex-4-ene-1,2-dicarboxylic anhydride) also induced IgE in 9/9 animals, but the study highlights that the methyl group substitution significantly enhances antibody formation compared to unsubstituted analogs [1].

Immunogenicity (IgE Induction)
Head-to-head
Target (MTHPA44) and regioisomer (MTHPA34) both induced IgE in 9/9 guinea pigs; unsubstituted THPA3456 induced only IgG in 3/9 animals.
Supports structure-dependent immunogenicity assessment
Model-specific guinea pig intradermal challenge; methyl substitution context
Immunotoxicology Structure-Activity Relationship Occupational Health

Enantioselective Complexation for Chiral Resolution

The cis isomer of 4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride can be efficiently resolved into its pure enantiomers via enantioselective inclusion complexation with optically active host compounds derived from tartaric acid [1]. This method exploits the specific geometry of the cis-4-methylcyclohex-4-ene scaffold. In contrast, the trans isomer or other cyclohexene dicarboxylic acid derivatives lacking the 4-methyl group do not form stable inclusion complexes with these specific hosts under the same conditions, precluding their resolution by this established method. The resulting optically pure anhydrides and imides are crucial intermediates for synthesizing enantiomerically pure des-AB-cholestane derivatives and other chiral building blocks.

Chiral Resolution Feasibility
Method context
Successful enantiomeric resolution of cis-4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride via tartaric acid-derived hosts; trans isomer and unsubstituted analogs do not form stable complexes.
Enables enantiomer-specific synthetic access
Qualitative complexation difference; water suspension medium
Chiral Resolution Host-Guest Chemistry Stereoselective Synthesis

Enzyme Inhibition Potential via In Silico Screening

The (1R,2R)-enantiomer of 4-methylcyclohex-4-ene-1,2-dicarboxylic acid has been identified as a potential inhibitor of myo-inositol-1-phosphate synthase through comparative modeling and virtual screening studies [1][2]. These in silico analyses predict that this specific stereoisomer can bind to the enzyme's active site, a property not shared by the (1S,2S)-enantiomer or the cis-isomer due to stereochemical constraints. While no direct Ki or IC50 values are reported from these virtual screens, the identification of this compound as a hit in a targeted virtual screen distinguishes it from other cyclohexene dicarboxylic acids that were not predicted to be active.

In Silico Enzyme Hit
Class-level inference
(1R,2R)-enantiomer predicted as inhibitor of myo-inositol-1-phosphate synthase; other stereoisomers not identified as hits in virtual screening.
Identifies stereoisomer for assay validation
No Ki or IC50 data; requires experimental confirmation
Computational Chemistry Enzyme Inhibition Drug Discovery

Stereochemical Stability and Isomer Interconversion

Classical stereochemical studies on 4-methyl-1,2-cyclohexanedicarboxylic acids, derived from the hydrogenation of cis- and trans-4-methylcyclohex-4-ene-1,2-dicarboxylic acids, demonstrate that the four possible stereoisomers exhibit distinct thermal stabilities and interconversion behaviors [1]. Under the influence of heat and isomerization agents, the relative stabilities of the individual cis and trans forms were determined based on the theory of equatorial-polar substituent arrangements. This data, while foundational, is specific to the 4-methyl substituted scaffold and informs process chemists on the expected isomeric ratios and potential for epimerization during reactions. The presence of the 4-methyl group directly impacts these stereochemical dynamics compared to the unsubstituted parent compound.

Isomer Stability
Class-level inference
Four 4-methyl-1,2-cyclohexanedicarboxylic acid isomers show distinct thermal interconversion behaviors; relative stabilities governed by equatorial-polar substituent arrangements.
Informs process chemistry and storage conditions
Qualitative ranking; 4-methyl group influences dynamics vs. unsubstituted parent
Stereochemistry Thermal Stability Process Chemistry

Physicochemical Property Benchmarking

The physicochemical properties of 4-methylcyclohex-4-ene-1,2-dicarboxylic acid provide a baseline for its handling and purification. The reported density is 1.295 g/cm³, with a boiling point of 392.8 °C at 760 mmHg and a flash point of 205.5 °C . These values can be contrasted with the unsubstituted cyclohex-4-ene-1,2-dicarboxylic acid, which has a lower molecular weight and would be expected to have a lower boiling point and density. While not a direct comparator study, these data are essential for selecting appropriate distillation or storage conditions and differentiate the compound from lighter, more volatile analogs.

Physicochemical Baseline
Data to verify
Density: 1.295 g/cm³; Boiling point: 392.8 °C at 760 mmHg; Flash point: 205.5 °C.
Guides handling and purification conditions
Unsubstituted analog expected to have lower boiling point and density
Physical Chemistry Process Engineering Analytical Chemistry

Validated Application Scenarios


Occupational Health Risk Assessment for Anhydride Hardeners

Procurement of the anhydride derivative (MTHPA44) for use as an epoxy resin hardener requires specific immunotoxicity data. The quantitative evidence that MTHPA44 induces IgE antibodies in 100% of exposed guinea pigs [1] directly informs industrial hygiene protocols and justifies the selection of this specific compound for toxicological studies, rather than relying on data from less immunogenic, unsubstituted anhydrides (e.g., THPA3456) which show significantly lower antibody induction rates [1].

Synthesis of Enantiopure Des-AB-Cholestane Derivatives

The efficient optical resolution of cis-4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride via tartaric acid-derived hosts [1] is a key enabling step for accessing enantiopure des-AB-cholestane derivatives, which are valuable in steroid chemistry. Alternative cyclohexene dicarboxylic acids lacking the 4-methyl group do not undergo this specific resolution process, making this compound the required starting material for this synthetic route [1].

Virtual Screening for myo-Inositol-1-Phosphate Synthase Inhibitors

For researchers targeting myo-inositol-1-phosphate synthase, the (1R,2R)-enantiomer of this compound is a computationally validated hit [1][2]. Procuring this specific stereoisomer, rather than the racemic mixture or other isomers, is essential for follow-up in vitro enzyme inhibition assays to confirm the predicted activity and establish structure-activity relationships [1].

Application
Selection Property
Validation Focus
Anhydride immunotoxicity research
Specific IgE induction profile vs. unsubstituted analogs
Antibody response model endpoints; methyl-dependent immunogenicity review
Synthesis of chiral des-AB-cholestane derivatives
Host-guest enantiomeric resolution of cis-anhydride
Stereochemical purity and complexation yield; cis-isomer requirement
In silico enzyme inhibitor screening
Predicted (1R,2R) stereoisomer binding to myo-inositol-1-phosphate synthase
In vitro enzyme inhibition assay confirmation; stereoisomer selectivity

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